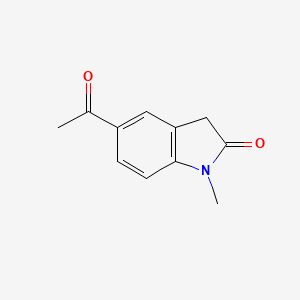
5-乙酰基-1-甲基-2,3-二氢-1H-吲哚-2-酮
描述
5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a compound that has been researched extensively due to its unique chemical properties and potential applications in various scientific fields. It is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Synthesis Analysis
The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Chemical Reactions Analysis
The synthesis of this compound involves the deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .科学研究应用
Antiviral Applications
Indole derivatives have been studied for their potential as antiviral agents. Compounds similar to 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral properties.
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules used in cancer treatment. Researchers are interested in indole derivatives like 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one for their potential to bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents .
Antimicrobial Properties
Indole derivatives have been recognized for their antimicrobial activity. Modifications at various positions of the indole nucleus, including the acetyl and methyl groups as seen in 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one, can lead to compounds with significant antimicrobial properties .
Anti-inflammatory Uses
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases. The specific structure of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one could be explored for its efficacy in reducing inflammation .
Antioxidant Potential
Indole compounds are also being investigated for their antioxidant capabilities. The unique structure of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one may contribute to its ability to act as an antioxidant, which is valuable in preventing oxidative stress-related diseases .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. The specific modifications in compounds like 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one could lead to new treatments that protect nerve cells from damage .
Plant Growth Regulation
Indole is a core structure in plant hormones such as indole-3-acetic acid. Derivatives like 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one could be synthesized to mimic or influence the action of natural plant hormones, thereby regulating plant growth and development .
Enzyme Inhibition
Indole derivatives are known to inhibit various enzymes, which is a critical aspect of drug development for diseases like Alzheimer’s. The structure of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one offers a platform for creating enzyme inhibitors with potential therapeutic applications .
作用机制
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
安全和危害
属性
IUPAC Name |
5-acetyl-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQIHGKKAIQSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



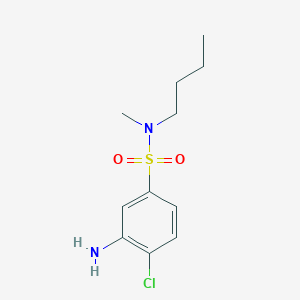


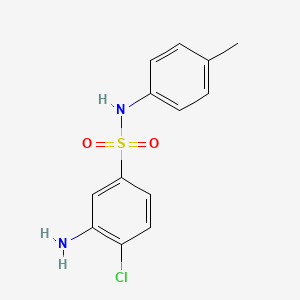

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)

![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)

![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)

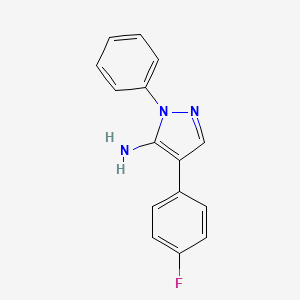
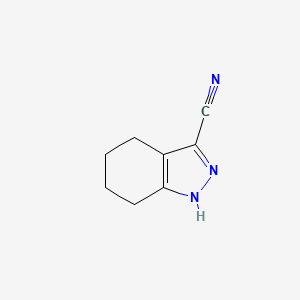
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)